molecular formula C17H10Cl3NO2 B12459898 5-(4-chlorophenyl)-N-(3,4-dichlorophenyl)furan-2-carboxamide

5-(4-chlorophenyl)-N-(3,4-dichlorophenyl)furan-2-carboxamide

Cat. No.: B12459898
M. Wt: 366.6 g/mol
InChI Key: XLWIIFHTZQZGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-N-(3,4-dichlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(3,4-dichlorophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan carboxylic acid with an amine derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction of the compound can result in the hydrogenation of the furan ring or the chlorophenyl groups.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Furan-2,3-diones and other oxidized derivatives.

    Reduction: Hydrogenated furan rings and dechlorinated products.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(3,4-dichlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-N-phenylfuran-2-carboxamide: Similar structure but lacks the additional chlorine atoms on the phenyl ring.

    5-(3,4-dichlorophenyl)-N-phenylfuran-2-carboxamide: Similar structure with different substitution patterns on the phenyl rings.

Uniqueness

The presence of both 4-chlorophenyl and 3,4-dichlorophenyl groups in 5-(4-chlorophenyl)-N-(3,4-dichlorophenyl)furan-2-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H10Cl3NO2

Molecular Weight

366.6 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(3,4-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C17H10Cl3NO2/c18-11-3-1-10(2-4-11)15-7-8-16(23-15)17(22)21-12-5-6-13(19)14(20)9-12/h1-9H,(H,21,22)

InChI Key

XLWIIFHTZQZGHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.